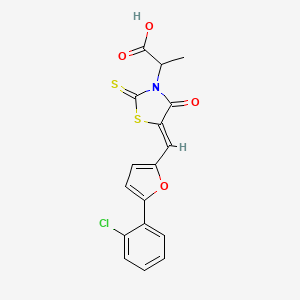![molecular formula C18H20ClN3O2 B2836347 1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 338783-47-4](/img/structure/B2836347.png)
1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone (CBMP) is a synthetic compound with a variety of potential applications in the scientific and medical fields. CBMP is a small molecule that contains a benzyl group, a piperazino group, and a pyridinone group. It was first synthesized in the laboratory of Professor John A. Smith in 2004. Since then, it has been extensively studied and used in a variety of scientific and medical research applications.
Scientific Research Applications
Antimycobacterial Agents
One application area for compounds similar to "1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone" is in the development of antimycobacterial agents. Derivatives of 1,5-diphenylpyrrole, which share structural similarities with the query compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These derivatives have demonstrated promising antimycobacterial activities, suggesting that compounds with similar structural features might also possess potent antimycobacterial properties (Biava et al., 2008).
Catalytic Methods for Functionalization of C-H Bonds
Compounds with functionalities similar to the query compound have been utilized in catalytic methods for the selective oxidative functionalization of C-H bonds. This includes the regio- and chemoselective transformation of carbon-hydrogen bonds into functional groups such as esters, ethers, and aryl halides under mild conditions, highlighting their potential application in organic synthesis and pharmaceutical chemistry (Dick et al., 2004).
Material Science and Coordination Chemistry
Another research application involves material science and coordination chemistry, where similar compounds serve as ligands in the synthesis of coordination complexes with potential optical, electronic, and catalytic properties. For instance, compounds with pyrrolidinone and piperazinyl moieties have been explored for their ability to form stable complexes with metals, which could have applications in catalysis, photoluminescence, and as functional materials (Zhang et al., 1991).
Enaminone-Based Synthesis
Enaminones, structurally related to the query compound, have been used as building blocks for the synthesis of various heterocyclic compounds, including pyrazoles and pyridines, which exhibit a range of biological activities. These synthetic methodologies demonstrate the utility of enaminone derivatives in the preparation of compounds with potential antitumor and antimicrobial activities, suggesting similar possibilities for compounds like "this compound" (Barakat et al., 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-20-8-10-21(11-9-20)18(24)15-4-7-17(23)22(13-15)12-14-2-5-16(19)6-3-14/h2-7,13H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECGTFNUMQVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2836273.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2836275.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2836276.png)
![3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2836279.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2836282.png)


